molecular formula C12H11BrN2O2S B7477467 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B7477467
M. Wt: 327.20 g/mol
InChI Key: KDISWVRGYQPODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a bromo group, a methoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 5-methoxybenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Thiazole Formation: The brominated intermediate is then reacted with 5-methyl-1,3-thiazole-2-amine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the thiazole ring can undergo reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various nucleophiles replacing the bromo group.

    Oxidation: Products with carbonyl functionalities.

    Reduction: Reduced thiazole derivatives.

Scientific Research Applications

2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may serve as a probe for studying biological pathways involving thiazole-containing compounds.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the benzamide core can interact with active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxy-N,N-dimethylbenzylamine
  • 2,4-disubstituted thiazoles

Uniqueness

2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both a bromo group and a thiazole ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-7-6-14-12(18-7)15-11(16)9-5-8(17-2)3-4-10(9)13/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDISWVRGYQPODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.